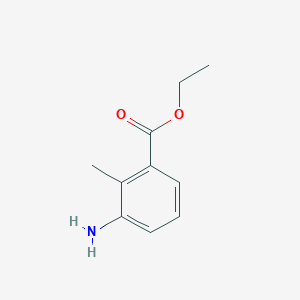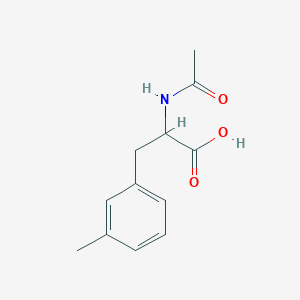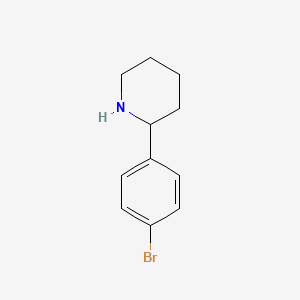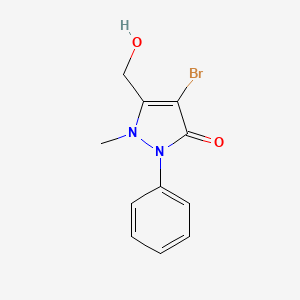
5-Bromo-3-(2-hydroxyethoxy)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Bromo-3-(2-hydroxyethoxy)-pyridine" is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of applications in organic synthesis, medicinal chemistry, and material science. The presence of a bromine atom and a hydroxyethoxy group in the molecule suggests potential reactivity and functionality that could be exploited in various chemical transformations.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods, including carbon-carbon coupling reactions and cyclization processes. For instance, the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been developed using Fischer indole cyclization in polyphosphoric acid, which allows for the introduction of alkyl or aryl substituents at specific positions on the pyridine ring . Although the exact synthesis of "5-Bromo-3-(2-hydroxyethoxy)-pyridine" is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal structures of related compounds have been determined, revealing insights into their molecular conformations and intermolecular interactions . These studies often show that the presence of substituents like bromine can influence the overall geometry and packing of the molecules in the solid state.
Chemical Reactions Analysis
Brominated pyridine derivatives are known to participate in various chemical reactions, primarily due to the presence of the reactive bromine atom, which can be utilized in further functionalization. The papers provided do not directly discuss the chemical reactions of "5-Bromo-3-(2-hydroxyethoxy)-pyridine," but related compounds have been shown to undergo reactions such as carbon-carbon coupling and hydroboration-cycloalkylation . These reactions are crucial for the synthesis of more complex molecules and have implications in the development of pharmaceuticals and other biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be characterized using various spectroscopic techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies . Density functional theory (DFT) calculations can also provide insights into the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of these compounds . Additionally, the antimicrobial activities of some brominated pyridines have been tested, indicating potential biological relevance .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
5-Bromo-3-(2-hydroxyethoxy)-pyridine derivatives have been a focal point in synthesis and structural analysis research. One study successfully synthesized a derivative, confirming its structure through crystal analysis and revealing its betaine nature with distorted ring fragments connected by a C-N single bond (Kuhn, Al-Sheikh, & Steimann, 2003).
Tautomerism and Bromination Reactions
The compound has been explored for its tautomerism properties and reaction behavior. Research on hydroxypyridines and their derivatives, including 5-bromo derivatives, revealed insights into the bromination reactions and the structural implications of such processes (Kolder & Hertog, 2010).
Spectroscopic and Optical Studies
Spectroscopic and optical studies on 5-bromo derivatives have been conducted, where Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were utilized. These studies were further enhanced by density functional theory (DFT) and time-dependent DFT (TD-DFT) methods to analyze the molecular structure, vibrational frequencies, and non-linear optical properties (Vural & Kara, 2017).
Synthetic Chemistry and Pharmacological Research
The compound's derivatives have been synthesized and characterized for various purposes, including potential pharmacological applications. Studies have synthesized specific derivatives and evaluated their inhibitory and antibacterial properties, suggesting their utility in developing novel pharmacological agents (Dueke-Eze et al., 2011).
Quantum Mechanical Investigations and Biological Activities
Research has been conducted on novel pyridine derivatives synthesized via Suzuki cross-coupling reactions, exploring their electronic properties through quantum mechanical investigations. These studies extend to evaluating the biological activities of these derivatives, highlighting their potential in biomedical applications (Ahmad et al., 2017).
Propriétés
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUXSYPUWVAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402388 |
Source


|
| Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
CAS RN |
284040-71-7 |
Source


|
| Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

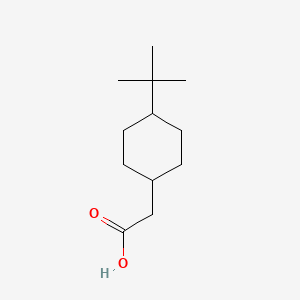
![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)
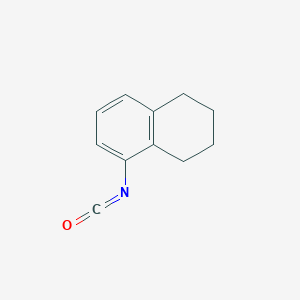
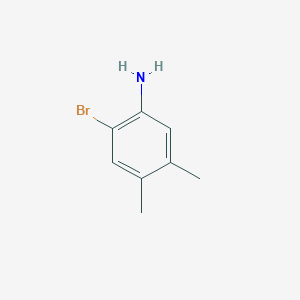
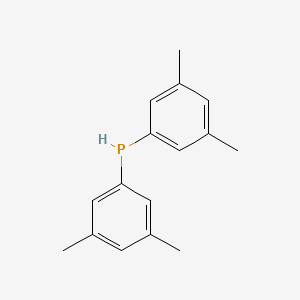
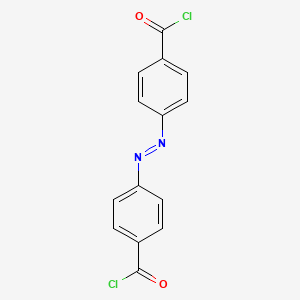
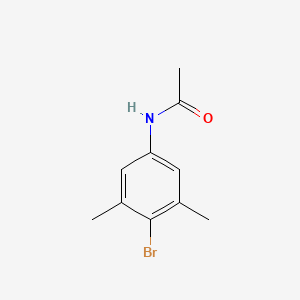
![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)
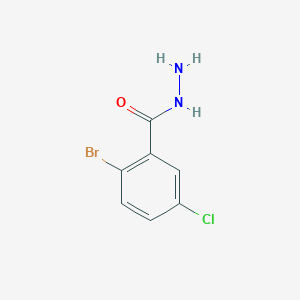
![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)
